molecular formula C15H13Cl2NO2 B5749553 N-(2,4-dichlorophenyl)-3-ethoxybenzamide

N-(2,4-dichlorophenyl)-3-ethoxybenzamide

Cat. No.: B5749553
M. Wt: 310.2 g/mol
InChI Key: NTXSSDWLKJHJIK-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-3-ethoxybenzamide is a chemical compound of interest in medicinal chemistry and pharmacological research. It belongs to a class of substituted benzamides that are frequently investigated for their potential to interact with various biological receptors. Structurally similar compounds, such as those featuring dichlorophenyl and ethoxybenzamide groups, are commonly explored as tools in neuroscience, particularly for studying presynaptic receptor systems that modulate neurotransmitter release . Related analogs have been documented in studies focusing on the modulation of noradrenaline release, interacting with opioid and other presynaptic receptors . Other compounds sharing the 2,4-dichlorophenoxyacetamide pharmacophore are also investigated for their potential as anti-inflammatory agents through molecular docking studies with enzymes like COX-2 . Researchers value this family of compounds for probing complex biochemical pathways. This compound is provided for research purposes as part of these ongoing exploratory efforts. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2,4-dichlorophenyl)-3-ethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO2/c1-2-20-12-5-3-4-10(8-12)15(19)18-14-7-6-11(16)9-13(14)17/h3-9H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTXSSDWLKJHJIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-3-ethoxybenzamide typically involves the reaction of 2,4-dichloroaniline with 3-ethoxybenzoic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) for several hours .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-3-ethoxybenzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

N-(2,4-dichlorophenyl)-3-ethoxybenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-3-ethoxybenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in the biosynthesis of essential biomolecules, thereby exerting its antimicrobial or anti-inflammatory effects .

Comparison with Similar Compounds

Substituent Impact:

  • Ethoxy vs. Hydroxy/Nitro Groups : The 3-ethoxy group in the target compound likely improves lipophilicity and resistance to oxidative degradation compared to the hydroxyl and nitro groups in , which may increase bioavailability in biological systems.
  • Heterocyclic Additions : Thiadiazole () and thiazole () rings enhance molecular rigidity and binding affinity to target proteins, making these derivatives potent in pesticidal or antimicrobial roles.

Research Findings and Data Tables

Physicochemical Properties

Property This compound* N-(2,4-Dichlorophenyl)-2-hydroxy-3-nitrobenzamide Etobenzanid
Calculated LogP ~3.8 ~2.9 (hydroxy/nitro reduce lipophilicity) ~3.5
Melting Point Not reported Not reported Not reported
Hydrogen Bond Donors 1 (amide NH) 2 (amide NH + hydroxyl) 1

Docking and Binding Affinity Predictions

While specific docking data are absent in the evidence, AutoDock Vina () could be applied to compare binding modes. For example:

  • Thiadiazole derivatives () may exhibit stronger interactions with fungal CYP51 enzymes due to heterocyclic π-stacking.
  • The ethoxy group’s steric bulk might hinder binding in some targets but improve it in others (e.g., hydrophobic pockets).

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing N-(2,4-dichlorophenyl)-3-ethoxybenzamide, and how can purity be maximized?

  • Methodological Answer : Synthesis typically involves coupling 3-ethoxybenzoic acid derivatives with 2,4-dichloroaniline via amidation. Key steps include:

  • Activation : Use coupling agents like EDCI or HOBt in anhydrous dichloromethane (DCM) under nitrogen to minimize side reactions .
  • Temperature Control : Maintain 0–5°C during acid chloride formation (if starting from carboxylic acid) to prevent decomposition.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity (>95%) .
    • Data Table :
StepReagents/ConditionsYield (%)Purity (%)
AmidationEDCI, DCM, RT70–8590–95
RecrystallizationEthanol/H₂O (3:1)>98

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., ethoxy group at C3 of benzamide, dichlorophenyl signals at δ 7.2–7.8 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ and isotopic patterns from chlorine atoms .
  • FT-IR : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1240 cm⁻¹ (ethoxy C-O) confirm functional groups .

Advanced Research Questions

Q. How can structural modifications of this compound improve its bioactivity in enzyme inhibition assays?

  • Methodological Answer :

  • Rational Design : Replace the ethoxy group with bulkier alkoxy groups (e.g., isopropoxy) to enhance steric hindrance and receptor binding .
  • SAR Studies : Test analogs with nitro or acetyl substituents on the benzamide ring to evaluate electronic effects on activity .
  • Computational Modeling : Use docking simulations (e.g., AutoDock Vina) to predict interactions with target enzymes like cytochrome P450 .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Assay Standardization : Validate protocols (e.g., consistent cell lines, IC₅₀ measurement methods) to minimize variability .
  • Meta-Analysis : Compare data across studies (e.g., antimicrobial vs. anticancer assays) to identify context-dependent activity .
  • Control Experiments : Include positive/negative controls (e.g., known inhibitors) to confirm assay reliability .

Q. What strategies are recommended for analyzing degradation products under varying pH conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to acidic (HCl, pH 2), neutral (H₂O), and basic (NaOH, pH 10) conditions at 40°C for 24 hours .
  • HPLC-MS Analysis : Use a C18 column (gradient: 0.1% formic acid in acetonitrile/water) to separate and identify hydrolyzed products (e.g., free benzoic acid derivatives) .
    • Data Table :
ConditionMajor Degradation ProductStability (%)
pH 23-ethoxybenzoic acid60
pH 102,4-dichloroaniline45

Experimental Design & Data Analysis

Q. How to design a robust protocol for evaluating the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • In Vitro Assays :
  • Solubility : Shake-flask method in PBS (pH 7.4) with HPLC quantification .
  • Permeability : Caco-2 cell monolayer model; calculate apparent permeability (Papp) .
  • In Vivo Studies : Administer via IV/oral routes in rodents; use LC-MS/MS for plasma concentration-time profiling .

Q. What statistical approaches are critical for interpreting dose-response data in cytotoxicity studies?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC₅₀ values .
  • ANOVA with Post Hoc Tests : Compare treatment groups (e.g., Tukey’s test) to identify significant differences (p < 0.05) .

Structural and Mechanistic Insights

Q. How does the dichlorophenyl moiety influence the compound’s interaction with biological targets?

  • Methodological Answer :

  • X-ray Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to map halogen bonding .
  • Thermodynamic Profiling : Isothermal titration calorimetry (ITC) quantifies binding affinity changes upon substituting chlorine with other halogens .

Q. What computational tools can predict the compound’s metabolic pathways?

  • Methodological Answer :

  • Software : Use Schrödinger’s ADMET Predictor or MetaCore to simulate Phase I/II metabolism (e.g., hydroxylation at the ethoxy group) .
  • Density Functional Theory (DFT) : Calculate activation energies for cytochrome P450-mediated oxidation pathways .

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